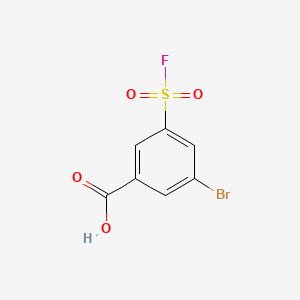

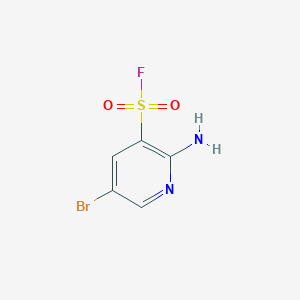

GSTP1-1 inhibitor 1

Overview

Description

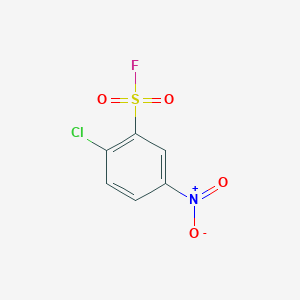

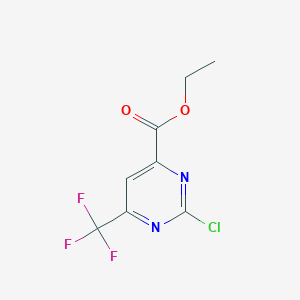

GSTP1-1 inhibitor 1 is an organic compound with the molecular formula C6H3ClFNO4S. It is a derivative of benzene, featuring both chloro and nitro substituents along with a sulfonyl fluoride group. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GSTP1-1 inhibitor 1 typically involves the nitration of 2-chlorobenzenesulfonyl fluoride. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The reaction mixture is typically quenched and neutralized before the product is isolated and purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

GSTP1-1 inhibitor 1 undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to substitution reactions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation: The compound can undergo oxidation reactions, particularly at the chloro substituent, leading to the formation of sulfonic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols under basic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in the presence of hydrogen gas.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.

Reduction: The major product is 2-chloro-5-amino-benzolsulfonylfluorid.

Oxidation: The major product is 2-chloro-5-nitro-benzolsulfonic acid.

Scientific Research Applications

GSTP1-1 inhibitor 1 has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive sulfonyl fluoride group.

Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of GSTP1-1 inhibitor 1 involves its reactivity towards nucleophiles. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This reactivity is exploited in various biochemical assays and drug development processes .

Comparison with Similar Compounds

Similar Compounds

- 2-Chloro-5-nitrobenzenesulfonamide

- 2-Chloro-5-nitrobenzenesulfonic acid

- 2-Chloro-5-nitrobenzenesulfonyl chloride

Comparison

GSTP1-1 inhibitor 1 is unique due to the presence of the sulfonyl fluoride group, which imparts high reactivity towards nucleophiles. This makes it particularly useful in applications requiring covalent modification of biomolecules. In contrast, similar compounds like 2-Chloro-5-nitrobenzenesulfonamide and 2-Chloro-5-nitrobenzenesulfonic acid have different reactivity profiles and are used in different contexts.

Properties

IUPAC Name |

2-chloro-5-nitrobenzenesulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO4S/c7-5-2-1-4(9(10)11)3-6(5)14(8,12)13/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYNYYQQHOOZVCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholine-3-carboxylic acid](/img/structure/B8056940.png)

amine](/img/structure/B8056978.png)

![tert-Butyl N-{6-oxabicyclo[3.1.0]hexan-3-yl}carbamate](/img/structure/B8056989.png)